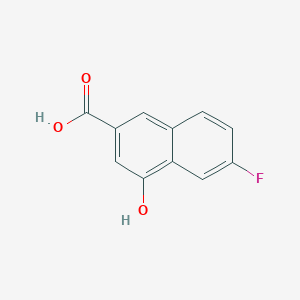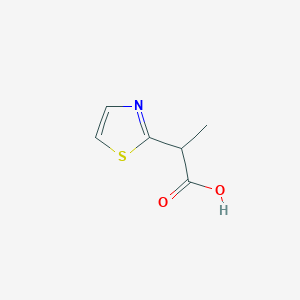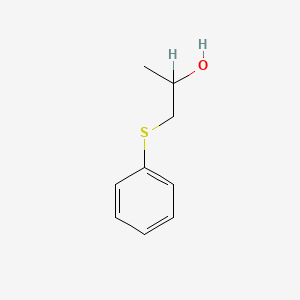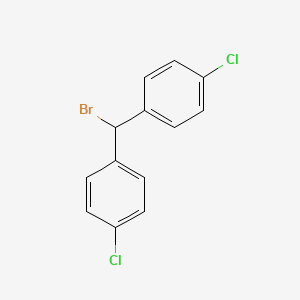
4,4'-(BROMOMETHYLENE)BIS(CHLOROBENZENE)
描述
Benzene, 1,1’-(bromomethylene)bis(4chloro-) is a chemical compound with the molecular formula C13H11BrCl2. It is also known by other names such as Methane, bromodiphenyl-; α-Bromodiphenylmethane; Benzhydryl bromide; Bromodiphenylmethane; Diphenylbromomethane; Diphenylmethyl bromide . This compound is characterized by the presence of a bromomethylene group attached to two benzene rings, each substituted with a chlorine atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(bromomethylene)bis(4chloro-) typically involves the bromination of diphenylmethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the methylene position. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{CHBr}\text{C}_6\text{H}_5 + \text{HBr} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
化学反应分析
Types of Reactions
Benzene, 1,1’-(bromomethylene)bis(4chloro-) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form diphenylmethane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include phenols, amines, and thioethers.
Oxidation Reactions: Products include benzophenone and benzoic acid.
Reduction Reactions: Products include diphenylmethane and its derivatives.
科学研究应用
Benzene, 1,1’-(bromomethylene)bis(4chloro-) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzene, 1,1’-(bromomethylene)bis(4chloro-) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethylene group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.
相似化合物的比较
Similar Compounds
Benzhydryl chloride: Similar structure but with a chlorine atom instead of bromine.
Benzhydryl fluoride: Similar structure but with a fluorine atom instead of bromine.
Benzhydryl iodide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Benzene, 1,1’-(bromomethylene)bis(4chloro-) is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and properties. The bromine atom makes it more reactive towards nucleophilic substitution reactions compared to its chloro, fluoro, and iodo analogs.
属性
CAS 编号 |
6306-46-3 |
|---|---|
分子式 |
C13H9BrCl2 |
分子量 |
316.0 g/mol |
IUPAC 名称 |
1-[bromo-(4-chlorophenyl)methyl]-4-chlorobenzene |
InChI |
InChI=1S/C13H9BrCl2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,13H |
InChI 键 |
LTVSBZFRNCOETR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Br)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Thiazolamine, 4-chloro-5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B8788686.png)
![7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B8788702.png)
![8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8788708.png)
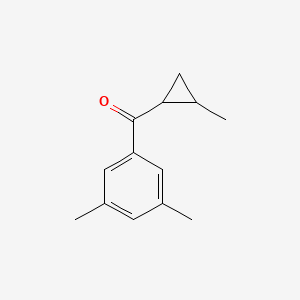
![Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate](/img/structure/B8788732.png)
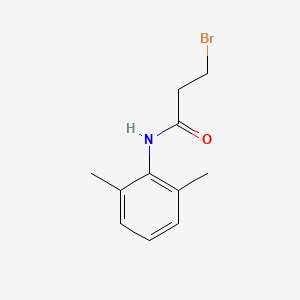
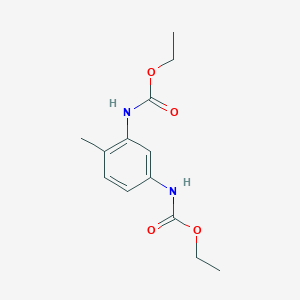
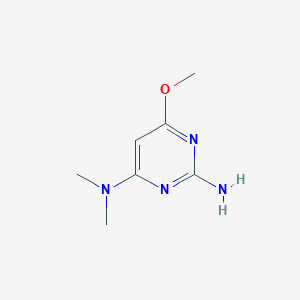
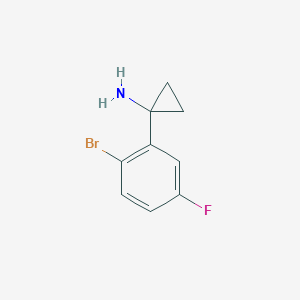
![Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate](/img/structure/B8788770.png)
![Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8788778.png)
